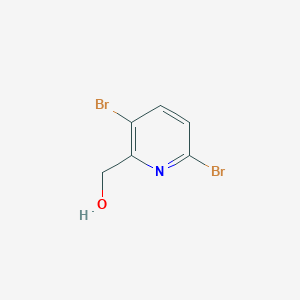

(3,6-Dibromopyridin-2-yl)methanol

Description

BenchChem offers high-quality (3,6-Dibromopyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,6-Dibromopyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,6-dibromopyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAYEBBXANMZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3,6-Dibromopyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3,6-Dibromopyridin-2-yl)methanol

(3,6-Dibromopyridin-2-yl)methanol is a key heterocyclic building block in modern medicinal chemistry. Its di-brominated pyridine core offers two distinct reaction sites, enabling sequential and regioselective functionalization. This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The presence of the hydroxymethyl group provides an additional point for modification or for influencing the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, its reactivity, and essential safety information for laboratory use.

Core Physicochemical Properties

(3,6-Dibromopyridin-2-yl)methanol is a solid at room temperature, with properties that make it a versatile reagent in organic synthesis. A summary of its key characteristics is presented below.

| Property | Value | Source(s) |

| CAS Number | 1227601-31-1 | [1][2] |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | 4°C |

Synthesis of (3,6-Dibromopyridin-2-yl)methanol: A Detailed Protocol

The synthesis of (3,6-Dibromopyridin-2-yl)methanol is most commonly achieved through the reduction of the corresponding aldehyde, 3,6-dibromopyridine-2-carbaldehyde. Sodium borohydride (NaBH₄) in a protic solvent like methanol is the reagent of choice for this transformation due to its mildness, selectivity for aldehydes and ketones, and operational simplicity.[3][4][5]

Reaction Principle: Nucleophilic Hydride Addition

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde.[3] The resulting alkoxide intermediate is then protonated by the methanol solvent during the reaction or by an aqueous workup to yield the primary alcohol.

Experimental Protocol

Materials:

-

3,6-dibromopyridine-2-carbaldehyde

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dibromopyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C. This is crucial to moderate the reaction rate and prevent potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 10-15 minutes. The addition is done portion-wise to control the effervescence (hydrogen gas evolution) that occurs as the borohydride reacts with the methanol.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove any remaining water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (3,6-Dibromopyridin-2-yl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Synthesis Workflow for (3,6-Dibromopyridin-2-yl)methanol.

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of (3,6-Dibromopyridin-2-yl)methanol stems from the differential reactivity of the two bromine atoms, allowing for selective functionalization. The bromine at the 6-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the bromine at the 3-position. This difference can be exploited to introduce diverse substituents in a controlled manner.

Suzuki-Miyaura Cross-Coupling

One of the most powerful applications of this building block is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction forms a new carbon-carbon bond by coupling the bromopyridine with an organoboron species, such as a boronic acid or a boronic ester.[7] By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve either mono- or diarylation.[6]

Typical Conditions for Mono-arylation at the 6-position:

-

Catalyst: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos.

-

Base: A moderately strong base like K₃PO₄.

-

Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water.

-

Temperature: Elevated temperatures, typically around 100°C.

This selective mono-functionalization is critical in drug development for generating libraries of analogues for structure-activity relationship (SAR) studies. The remaining bromine at the 3-position can then be subjected to a second, different coupling reaction to introduce further molecular diversity.

Caption: Suzuki-Miyaura reaction with (3,6-Dibromopyridin-2-yl)methanol.

Analytical Characterization

A crucial aspect of working with (3,6-Dibromopyridin-2-yl)methanol is its proper analytical characterization to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The two aromatic protons should appear as doublets due to coupling with each other. The methylene protons (CH₂) adjacent to the alcohol will likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which can be confirmed by a D₂O exchange experiment. The hydroxyl proton itself will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a di-brominated pyridine ring and a primary alcohol. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[8]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern (a triplet of peaks) for the molecular ion, which is a definitive indicator of a di-brominated species.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

Safety and Handling

(3,6-Dibromopyridin-2-yl)methanol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(3,6-Dibromopyridin-2-yl)methanol is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its di-brominated pyridine core allows for selective and sequential functionalization, making it a powerful tool in the arsenal of medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

PubChem. (3-Bromopyridin-2-yl)methanol. Retrieved from [Link]

-

Unknown. (2020). Experimental Procedures Alkyl Alcohol to Alkyl Bromide. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

EMD Millipore. (n.d.). Methanol LC-MS Grade For Liquid Chromatography-Mass Spectrometry OmniSolv. Retrieved from [Link]

-

ResearchGate. (2019). Reduction using sodium borohyride? Retrieved from [Link]

-

NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... Retrieved from [Link]

-

Unknown. (n.d.). Flow Chemistry in Organic Synthesis 14. Retrieved from [Link]

-

Unknown. (n.d.). 1H NMR 2 0.4 2 3 6 13C{1H} NMR. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Setamdideh, D. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

-

Environmental Protection Agency. (2025). (4-Bromopyridin-2-yl)methanol Properties. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

-

Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems). [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

-

Al-Bayati, F. I. H., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7500. Retrieved from [Link]

Sources

- 1. 1227601-31-1|(3,6-Dibromopyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 2. (3,6-Dibromo-pyridin-2-yl)-methanol | 1227601-31-1 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility and Stability of (3,6-Dibromopyridin-2-yl)methanol

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility and stability of (3,6-Dibromopyridin-2-yl)methanol. As a key building block in synthetic chemistry, a thorough understanding of its physicochemical properties is paramount for its effective use in research and development, particularly in the synthesis of pharmaceutical intermediates and novel materials.[1][2] This guide moves beyond mere data presentation to explain the causality behind experimental design, ensuring that the described protocols are robust and self-validating.

Core Physicochemical Properties

(3,6-Dibromopyridin-2-yl)methanol is a substituted pyridine derivative. The presence of two bromine atoms significantly influences the electron density of the pyridine ring, while the methanol group provides a reactive site for further functionalization.[1] These structural features are the primary determinants of its solubility and stability profile.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1227601-31-1 | [3][4] |

| Molecular Formula | C₆H₅Br₂NO | [3] |

| Molecular Weight | 266.92 g/mol | |

| Physical Form | Solid | [3] |

| InChI Key | PFAYEBBXANMZEZ-UHFFFAOYSA-N | [3] |

| Storage Temperature | 4°C |[3] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and its potential for formulation. The structure of (3,6-Dibromopyridin-2-yl)methanol—containing both a hydrophilic alcohol moiety and a lipophilic dibrominated aromatic core—suggests a nuanced solubility profile.

Theoretical Assessment and Solvent Selection Rationale

The molecule's polarity is mixed. The hydroxyl group can act as a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents like methanol and ethanol. The pyridine nitrogen can also accept hydrogen bonds. Conversely, the bulky, electron-withdrawing bromine atoms and the aromatic ring contribute to significant lipophilicity, suggesting solubility in polar aprotic and some nonpolar organic solvents. Solubility in aqueous media is expected to be low, a common trait for related brominated pyridines.[5]

For experimental determination, a range of solvents should be screened to establish a comprehensive profile. The choice of solvents listed in Table 2 is based on their common use in organic synthesis and drug development, spanning the full polarity spectrum.

Qualitative Solubility Predictions

The following table provides an estimated qualitative solubility profile. It must be emphasized that these are predictions based on chemical structure and principles; experimental verification is essential.

Table 2: Predicted Qualitative Solubility in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Polar Protic | Sparingly Soluble / Insoluble | Hydrophilic -OH is offset by the large hydrophobic dibromopyridine core. |

| Methanol / Ethanol | Polar Protic | Soluble | Hydrogen bonding with the -OH group and pyridine nitrogen is favorable. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and ability to solvate a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong polar solvent capable of disrupting intermolecular forces. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Intermediate polarity may be sufficient for solvation. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Ethereal oxygen can interact with the solute, but overall polarity is lower. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | May be sufficient to dissolve the lipophilic portion, but lacks strong H-bonding. |

| Toluene | Nonpolar | Sparingly Soluble / Insoluble | Aromatic stacking may offer some interaction, but polarity is very low. |

| Hexane | Nonpolar | Insoluble | Lacks the polarity required to overcome the crystal lattice energy of the solid. |

Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol describes a robust, self-validating method to quantitatively determine the solubility of (3,6-Dibromopyridin-2-yl)methanol. The cornerstone of this method is allowing the system to reach equilibrium, ensuring the solvent is truly saturated.

Methodology:

-

Preparation: Add an excess amount of solid (3,6-Dibromopyridin-2-yl)methanol to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a minimum of 24 hours. This duration is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. For a more rapid and complete separation, centrifuge the samples at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw a small aliquot of the supernatant. This step is critical; avoid disturbing the solid pellet at the bottom.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any remaining microscopic particulates. This ensures the analyzed sample represents only the dissolved compound.

-

Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV. The concentration is determined by comparing the peak area to a pre-established standard calibration curve.

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile and Potential Degradation Pathways

Assessing the chemical stability of (3,6-Dibromopyridin-2-yl)methanol is crucial for defining appropriate storage conditions, predicting shelf-life, and understanding potential incompatibilities in reaction mixtures or formulations. Forced degradation studies are an essential tool to identify likely degradation pathways.

Predicted Chemical Instabilities

-

Oxidative Degradation: The primary alcohol group is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid. Strong oxidizing agents should be avoided during storage and handling.

-

Photostability: Aromatic halides, particularly bromo- and iodo-substituted compounds, can be sensitive to light, especially in the UV spectrum. The C-Br bond may undergo homolytic cleavage to form radical species, leading to decomposition.[6] Amber vials and protection from light are recommended.

-

pH Sensitivity:

-

Acidic Conditions: The pyridine nitrogen is basic and will be protonated in acidic media. While this may increase aqueous solubility, strong acidic conditions at elevated temperatures could promote side reactions.

-

Basic Conditions: Strong bases could potentially deprotonate the hydroxyl group, forming an alkoxide. This may not lead to degradation on its own but could increase susceptibility to oxidation.

-

-

Thermal Stability: The compound is a solid, suggesting reasonable thermal stability at ambient temperatures. However, like most complex organic molecules, it will decompose at elevated temperatures. A thermogravimetric analysis (TGA) would be required to determine the precise decomposition temperature.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of the compound under various stress conditions, which is fundamental for developing stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of (3,6-Dibromopyridin-2-yl)methanol in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 1N HCl.

-

Base Hydrolysis: Add an equal volume of 1N NaOH.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂.

-

Control: Add an equal volume of the solvent (e.g., water).

-

-

Thermal Stress:

-

Place one set of acidic, basic, oxidative, and control vials in a water bath at 60°C for 24 hours.

-

Keep a parallel set at room temperature.

-

For solid-state thermal stress, place the neat compound in an oven at a set temperature (e.g., 80°C).

-

-

Photolytic Stress:

-

Expose a solution and a sample of the solid compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A common exposure level is 1.2 million lux hours and 200 watt hours/square meter.

-

Wrap a control sample in aluminum foil to protect it from light and place it alongside the exposed sample.

-

-

Sample Analysis:

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method (e.g., a gradient method capable of separating the parent peak from any new peaks).

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Calculate the percentage degradation of the parent compound.

-

Identify the conditions under which the compound is unstable.

-

The appearance of new peaks indicates the formation of degradation products. LC-MS analysis can be employed for their structural elucidation.[7]

-

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

(3,6-Dibromopyridin-2-yl)methanol is a compound with a predictable yet important solubility and stability profile. It is expected to be readily soluble in polar organic solvents such as DMSO, DMF, and alcohols, but poorly soluble in water and nonpolar hydrocarbons. Its primary stability liabilities are likely related to oxidation of the alcohol group and potential photodecomposition due to the carbon-bromine bonds. For optimal use, the compound should be stored at refrigerated temperatures, protected from light, and kept away from strong oxidizing agents. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine these properties, enabling more efficient process development, formulation, and synthesis.

References

- The Chemical Properties and Versatile Applications of 2,5-Dibromopyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Technical Guide: Chemical Properties of 3,5-Dibromopyridine-d3. (2025). Benchchem.

-

2,5-Dibromopyridine | C5H3Br2N | CID 69353. (2025). PubChem. Retrieved February 15, 2026, from [Link]

-

3,5-Dibromopyridine | C5H3Br2N | CID 69369. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- MSDS of (3-Bromopyridin-2-yl)methanol. (2019). Capot Chemical Co., Ltd.

-

(3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521. (2025). PubChem. Retrieved February 15, 2026, from [Link]

- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). Applied and Environmental Microbiology - ASM Journals.

- Aldrich 554146 - SAFETY D

- Taylor, B. F., & Amador, J. A. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. Applied and Environmental Microbiology, 54(10), 2342-2344.

- 1227601-31-1|(3,6-Dibromopyridin-2-yl)methanol. (n.d.). BLDpharm.

-

Pyridine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

- Description and Solubility. (n.d.). D.

- Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. (2024). PMC - NIH.

- An overview on Common Organic Solvents and their Toxicity. (n.d.).

- (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811. (2025). PubChem.

- Pyridine methanol chlorinations. (n.d.).

- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (n.d.).

-

(4-Bromopyridin-2-yl)methanol Properties. (n.d.). EPA. Retrieved February 15, 2026, from [Link]

- Stability and reactivity of alkylidene dihydropyridines. (n.d.). RSC Publishing.

- COMMON SOLVENT PROPERTIES. (n.d.).

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020).

- (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dibromopyridine | 624-28-2 [chemicalbook.com]

- 3. (3,6-Dibromopyridin-2-yl)methanol | 1227601-31-1 [sigmaaldrich.com]

- 4. (3,6-Dibromo-pyridin-2-yl)-methanol | 1227601-31-1 [chemicalbook.com]

- 5. comptox.epa.gov [comptox.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Commercial availability and suppliers of (3,6-Dibromopyridin-2-yl)methanol

Executive Summary

(3,6-Dibromopyridin-2-yl)methanol (CAS: 1227601-31-1 ) is a critical heterocyclic building block in modern drug discovery. Its value lies in its unique substitution pattern: the 3,6-dibromo motif allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) at two distinct electronic positions, while the 2-hydroxymethyl group serves as a versatile handle for further functionalization (oxidation, etherification, or conversion to a leaving group).

This guide provides a technical analysis of the compound's commercial landscape, synthesis routes, quality criteria, and procurement strategies.[1] It is designed to assist researchers in sourcing high-quality material and understanding the chemical context of this intermediate.

Part 1: Technical Profile & Chemical Identity

1.1 Chemical Identity

| Parameter | Specification |

| Chemical Name | (3,6-Dibromopyridin-2-yl)methanol |

| CAS Number | 1227601-31-1 |

| Synonyms | 3,6-Dibromo-2-(hydroxymethyl)pyridine; (3,6-Dibromo-2-pyridinyl)methanol |

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol |

| MDL Number | MFCD16606961 |

| Physical Form | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |

1.2 Structural Significance in Drug Design

The 3,6-dibromo substitution pattern is electronically differentiated:

-

C6 Position: More electron-deficient and less sterically hindered. It typically undergoes oxidative addition faster in Pd-catalyzed cross-couplings, allowing for regieroselective functionalization.

-

C3 Position: More sterically crowded (adjacent to the hydroxymethyl group) and less reactive, often requiring higher temperatures or specialized ligands for coupling.

-

C2-Methanol: A "linchpin" functional group. It is often converted to an aldehyde (for reductive amination) or a halide (for alkylation), serving as the attachment point to a core scaffold.

Part 2: Synthesis & Manufacturing Context[4]

Understanding the synthesis routes is crucial for assessing impurity profiles in commercial batches. Two primary industrial routes are utilized.[2]

2.1 Route A: Reduction of 3,6-Dibromopicolinic Acid

This is the most common route for high-purity batches.

-

Precursor: 3,6-Dibromopicolinic acid (or its methyl ester).

-

Reagent: Sodium Borohydride (NaBH₄) with CaCl₂ activation, or Lithium Aluminum Hydride (LiAlH₄).

-

Impurity Risk: Residual boron/aluminum salts; over-reduction (de-bromination) if conditions are too harsh.

2.2 Route B: Oxidation of 3,6-Dibromo-2-methylpyridine

Used when the methyl precursor (CAS 39919-65-8) is more accessible.

-

Precursor: 3,6-Dibromo-2-methylpyridine.

-

Method:

-oxide formation followed by Boekelheide rearrangement (acetic anhydride) and hydrolysis. -

Impurity Risk: Residual

-oxide; acetates; lower yield compared to reduction.

2.3 Synthesis Workflow Diagram

Caption: Primary industrial synthesis pathways for (3,6-Dibromopyridin-2-yl)methanol showing precursor-specific impurity risks.

Part 3: Commercial Landscape & Suppliers

The supply chain for CAS 1227601-31-1 is dominated by contract research organizations (CROs) and catalog suppliers, primarily based in China, with global distribution hubs.

3.1 Key Suppliers (Verified Listings)

Note: "Stock" status fluctuates. Always confirm current inventory.

| Supplier Tier | Company Name | Typical Pack Size | Role |

| Tier 1 (Global Dist.) | Sigma-Aldrich (Merck) | 100mg - 1g | Distributor (often via ChemScene). High reliability, higher cost. |

| Tier 1 (Global Dist.) | BLD Pharm | 1g - 100g | Major stockist. Good balance of cost/speed. Frequent stock. |

| Tier 2 (Specialist) | ChemScene | 250mg - 5g | Strong in heterocyclic building blocks. |

| Tier 2 (Specialist) | Combi-Blocks | 1g - 25g | Excellent for US-based rapid delivery of building blocks. |

| Tier 3 (Bulk/Source) | Bide Pharmatech | 10g - 1kg | Primary manufacturer source. Best for scale-up pricing. |

| Tier 3 (Bulk/Source) | Jinan LuoHe | kg scale | Custom synthesis and bulk manufacturing. |

3.2 Procurement Strategy

-

Discovery Phase (<5g): Prioritize BLD Pharm or Combi-Blocks . The speed of delivery outweighs the higher unit cost.

-

Scale-Up Phase (>100g): Engage Bide Pharmatech or Pharmaffiliates . Request a specific batch Certificate of Analysis (COA) before purchase to check for "des-bromo" impurities (monobromo species) which are difficult to separate later.

Part 4: Quality Assurance & Handling Protocol

4.1 Critical Quality Attributes (CQA)

When reviewing a COA, scrutinize these specific parameters:

-

Purity (HPLC): Must be ≥97% .

-

Watchout: Look for peaks at Relative Retention Times (RRT) of ~0.8 or 1.2, which often correspond to monobromo impurities (3-bromo or 6-bromo analogs).

-

-

H-NMR: Confirm the integration of the aromatic protons.

-

Diagnostic: Two doublets in the aromatic region (approx 7.5 - 8.0 ppm) with a coupling constant (

) of ~8 Hz. Loss of this pattern indicates debromination.

-

-

Water Content (Karl Fischer): Should be <0.5% . High moisture can interfere with subsequent water-sensitive coupling reactions (e.g., using organolithiums).

4.2 Handling & Stability

-

Temperature: Store at 2–8°C .

-

Atmosphere: The compound is stable in air for short periods but should be stored under Argon or Nitrogen for long-term storage to prevent slow oxidation of the alcohol to the aldehyde.

-

Safety: Classified as Irritant (H315, H319, H335) . Use standard PPE.

4.3 Procurement Decision Logic

Caption: Decision tree for sourcing (3,6-Dibromopyridin-2-yl)methanol based on scale and quality requirements.

References

-

Sigma-Aldrich. (3,6-Dibromopyridin-2-yl)methanol Product Page. Retrieved from

-

BLD Pharm. Product Specifications for CAS 1227601-31-1. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1227601-31-1. Retrieved from

-

Google Patents. Patent AU2021209334A1: Carbamoyloxymethyl triazole cyclohexyl acids as LPA antagonists (Cites use of 1227601-31-1 as intermediate). Retrieved from

-

ChemGuide. Reduction of Carboxylic Acids with LiAlH4 (General Methodology for Route A). Retrieved from

Sources

The Versatile Virtuoso: A Technical Guide to the Applications of (3,6-Dibromopyridin-2-yl)methanol in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(3,6-Dibromopyridin-2-yl)methanol , a strategically functionalized pyridine derivative, has emerged as a powerful and versatile building block in the synthetic chemist's arsenal. Its unique arrangement of two bromine atoms and a hydroxymethyl group on the pyridine core provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthetic potential of this reagent, focusing on its applications in palladium-catalyzed cross-coupling reactions and the construction of complex heterocyclic frameworks, which are of paramount importance in the fields of medicinal chemistry and materials science.[1][2]

A Multifaceted Building Block: Unlocking Synthetic Diversity

The reactivity of (3,6-Dibromopyridin-2-yl)methanol is primarily dictated by the presence of two distinct bromine atoms at the C3 and C6 positions of the pyridine ring. These halogens serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group at the C2 position offers a further point of diversification, enabling subsequent functionalization or participation in cyclization reactions to construct fused ring systems.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Complexity

(3,6-Dibromopyridin-2-yl)methanol is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental to modern organic synthesis, enabling the efficient construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, allows for the coupling of (3,6-Dibromopyridin-2-yl)methanol with a wide variety of aryl and heteroaryl boronic acids or esters.[3][4][5] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and organic materials. The differential reactivity of the two bromine atoms can, in principle, allow for selective mono- or di-arylation by carefully controlling the reaction conditions.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of (3,6-Dibromopyridin-2-yl)methanol (1.0 eq.), the desired arylboronic acid (1.2-2.4 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up and the product purified by column chromatography.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | [Data not available for this specific substrate, typical yields for similar substrates are in the range of 70-95%] |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 8 | [Data not available for this specific substrate, typical yields for similar substrates are in the range of 65-90%] |

Note: The yields presented are typical for Suzuki-Miyaura reactions of bromopyridines and are for illustrative purposes. Specific optimization for (3,6-Dibromopyridin-2-yl)methanol is recommended.

Fig. 2: Simplified Mechanism of the Sonogashira Coupling Reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the coupling of (3,6-Dibromopyridin-2-yl)methanol with a wide range of primary and secondary amines. [6][7][8]This reaction is of great significance in medicinal chemistry, as the resulting aminopyridines are prevalent in a vast number of biologically active compounds.

General Experimental Protocol for Buchwald-Hartwig Amination:

A mixture of (3,6-Dibromopyridin-2-yl)methanol (1.0 eq.), an amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand (e.g., BINAP, Xantphos, or RuPhos) (1-5 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. After completion, the reaction is worked up, and the product is purified by chromatography.

| Entry | Amine | Pd Catalyst/Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/BINAP (2/4) | NaOtBu (1.5) | Toluene | 100 | 16 | [Data not available for this specific substrate, typical yields for similar substrates are in the range of 60-88%] [9] |

| 2 | Aniline | Pd(OAc)₂/Xantphos (3/6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | [Data not available for this specific substrate, typical yields for similar substrates are in the range of 70-95%] |

Note: The yields presented are typical for Buchwald-Hartwig aminations of bromopyridines and are for illustrative purposes. Specific optimization for (3,6-Dibromopyridin-2-yl)methanol is recommended.

Fig. 3: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Gateway to Fused Heterocycles: Intramolecular Cyclization Strategies

The strategic placement of the hydroxymethyl group at the C2 position, adjacent to a site of potential functionalization (C3), makes derivatives of (3,6-Dibromopyridin-2-yl)methanol excellent precursors for the synthesis of fused heterocyclic systems such as furopyridines and thienopyridines. [10][11][12]These scaffolds are present in numerous biologically active natural products and pharmaceuticals.

Synthesis of Furopyridines

Following a Sonogashira coupling to introduce an alkynyl substituent at the C3 position, the resulting 2-(hydroxymethyl)-3-alkynylpyridine can undergo an intramolecular cyclization to afford a furopyridine ring system. This cyclization can be promoted by various catalysts, including transition metals or strong bases.

Fig. 4: General Strategy for the Synthesis of Furopyridines.

Synthesis of Thienopyridines

Similarly, thienopyridine derivatives can be accessed from (3,6-Dibromopyridin-2-yl)methanol. One potential route involves the conversion of the hydroxymethyl group to a thiol, followed by a cross-coupling reaction to introduce a vinyl group at the C3 position. Subsequent intramolecular cyclization would then yield the desired thienopyridine scaffold. [13][14][15]

Applications in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. [1][16][17][18]The ability to functionalize the pyridine ring of (3,6-Dibromopyridin-2-yl)methanol with a wide range of substituents through the aforementioned cross-coupling reactions makes it an invaluable tool for the generation of compound libraries for drug discovery programs. The resulting substituted 2-(hydroxymethyl)pyridine derivatives can be screened for a variety of biological activities, including kinase inhibition, anti-inflammatory, and anti-cancer properties.

Conclusion

(3,6-Dibromopyridin-2-yl)methanol stands as a testament to the power of strategic molecular design. Its unique combination of reactive handles allows for a remarkable degree of synthetic flexibility, enabling access to a wide array of complex and valuable molecules. From the precise construction of C-C and C-N bonds via palladium catalysis to the elegant formation of fused heterocyclic systems, this versatile building block offers a wealth of opportunities for innovation in organic synthesis, drug discovery, and materials science. As researchers continue to explore its reactivity, the full potential of (3,6-Dibromopyridin-2-yl)methanol is yet to be fully realized, promising exciting new discoveries in the years to come.

References

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [URL not available]

- The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. (n.d.). [URL not available]

- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). PMC. [URL not available]

- Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC. [URL not available]

- synthesis of new mercaptopyrimidines and thienopyrimidines. (2025).

- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [URL not available]

- Elaboration of Furopyridine Scaffolds. (2025).

- FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar. [URL not available]

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). AWS. [URL not available]

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). [URL not available]

- Bioactive molecules with pyridin-2(1H)-one fragment. (n.d.).

- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PMC. [URL not available]

- Thienopyridines: Synthesis, Properties, and Biological Activity. (n.d.).

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [URL not available]

- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. [URL not available]

- Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.).

- Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.).

- Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv

- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.).

- Sonogashira coupling reactions of phenylacetylene and aryl halides. (n.d.).

- Structures of furopyridines derivatives with important biological... (n.d.).

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).

- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. [URL not available]

- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. [URL not available]

- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. [URL not available]

- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). [URL not available]

- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul

- Sonogashira Coupling. (2024). Chemistry LibreTexts. [URL not available]

- The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.).

- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. [URL not available]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Safety and handling precautions for (3,6-Dibromopyridin-2-yl)methanol

This guide outlines the technical safety, handling, and operational protocols for (3,6-Dibromopyridin-2-yl)methanol , a critical halogenated heterocyclic building block used in pharmaceutical synthesis.

CAS Number: 1227601-31-1 Formula: C₆H₅Br₂NO Molecular Weight: 266.92 g/mol Physical State: Solid (typically off-white to pale yellow powder)

Part 1: Executive Summary & Application Context

(3,6-Dibromopyridin-2-yl)methanol is a bifunctional pyridine scaffold featuring two distinct bromine handles (positions 3 and 6) and a hydroxymethyl group (position 2). In drug discovery, it serves as a linchpin for fragment-based drug design (FBDD) , particularly in the synthesis of 2,6-diaminopyridine derivatives targeting amyloid proteins and ocular disease pathways.

The Safety Paradox: While often classified as "Harmful" (Category 4) rather than "Fatal" (Category 1/2), this compound possesses the lipophilicity of a halogenated aromatic and the reactivity of a benzyl-like alcohol. This combination facilitates rapid dermal absorption and potential metabolic activation, necessitating handling protocols that exceed standard "Warning" label requirements.

Part 2: Hazard Architecture & Risk Assessment

GHS Classification & Signal Word

Signal Word: WARNING (Treat as DANGER in solution)

| Hazard Class | Code | Description | Mechanism of Action |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Pyridine ring intercalation; metabolic release of bromide ions. |

| Skin Irritation | H315 | Causes skin irritation.[1][2] | Lipophilic penetration of the stratum corneum leading to local dermatitis. |

| Eye Irritation | H319 | Causes serious eye irritation.[1] | Mucous membrane desiccation and chemical abrasion. |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[1] | Inhalation of dusts triggers bronchial inflammation. |

The "Hidden" Hazards (Non-GHS)

-

Sensitization Potential: Halogenated pyridines are known sensitizers. Repeated low-level exposure can lead to hypersensitivity.

-

Reaction Runaway: The hydroxymethyl group is susceptible to oxidation. In the presence of strong oxidizers (e.g., Dess-Martin Periodinane, PCC), this compound can generate significant heat.

-

Decomposition: Thermal decomposition releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) , creating a corrosive toxic cloud.

Part 3: Engineering Controls & Containment

Do not rely solely on PPE. Engineering controls are the primary defense against this solid.

The "Iso-Flow" Containment Strategy

For handling quantities >100 mg, utilize a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

Figure 1: Engineering control decision matrix based on quantity and physical state.

Part 4: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated pyridines due to high permeation rates.

| PPE Category | Recommendation | Technical Justification |

| Hand Protection | Double-gloving: Inner Nitrile (4 mil) + Outer Nitrile (5-8 mil). | Halogenated aromatics can permeate thin nitrile in <15 mins. Double layer provides a "breakthrough buffer." |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses allow powder ingress from the side. Goggles seal the orbital area. |

| Respiratory | N95/P100 (if outside hood) or PAPR (for spill cleanup). | Prevents inhalation of fine particulate dust during weighing. |

| Body Defense | Tyvek® Lab Coat or Apron. | Cotton lab coats absorb and retain the chemical, creating a secondary exposure source. |

Part 5: Handling, Storage & Stability

Storage Protocol: The "Cold-Inert" Chain

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The hydroxymethyl group is prone to slow oxidation, and the C-Br bonds are light-sensitive.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers to prevent catalytic decomposition.

Solubilization & Reaction Safety

-

Solvents: Highly soluble in DMSO, DMF, and Methanol.

-

Reaction Hazard: When using this compound in Suzuki-Miyaura couplings , ensure the palladium catalyst is added last under inert flow to prevent ignition of solvent vapors, as the pyridine nitrogen can coordinate with metals, potentially altering catalyst activity/exotherms.

Part 6: Emergency Response & Waste Disposal

Spill Response Logic

Scenario: Powder spill on the benchtop.

-

Evacuate: Clear the immediate area (3-meter radius).

-

PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

-

Contain: Cover spill with a wet paper towel (dampened with isopropyl alcohol) to prevent dust generation. Do not dry sweep.

-

Clean: Wipe up the slurry. Clean surface with 1N HCl (to protonate the pyridine nitrogen, rendering it water-soluble) followed by soap and water.

Figure 2: Emergency response workflow for solid vs. solution spills.

Waste Disposal

-

Classification: Halogenated Organic Waste .

-

Segregation: Do NOT mix with acidic waste streams if the solution also contains cyanide reagents (common in pyridine chemistry).

-

Labeling: Must be clearly labeled "Contains Halogenated Pyridines - Toxic."

References

-

PubChem. (3-Bromopyridin-2-yl)methanol Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Alkynylation of (3,6-Dibromopyridin-2-yl)methanol via Sonogashira Coupling

Introduction: The Strategic Importance of Pyridine Alkynylation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is conducted under relatively mild conditions and demonstrates remarkable tolerance for a wide array of functional groups, making it indispensable in the synthesis of complex molecular architectures.[2][3] Its applications are particularly profound in medicinal chemistry and materials science, where the resulting arylalkyne motifs serve as rigid structural scaffolds, versatile synthetic intermediates, or electronically active components.[1][4]

This guide focuses on a substrate of significant synthetic potential: (3,6-Dibromopyridin-2-yl)methanol. The pyridine core is a privileged scaffold in pharmaceuticals, while the two bromine atoms offer distinct opportunities for sequential, site-selective functionalization. The presence of the hydroxymethyl group provides an additional handle for subsequent chemical modifications. Mastering the Sonogashira coupling of this substrate allows for the controlled introduction of one or two alkyne moieties, paving the way for the rapid construction of diverse and complex molecular libraries for drug discovery and materials development. This document provides a detailed mechanistic overview, field-tested experimental protocols for both selective mono- and di-alkynylation, and a comprehensive troubleshooting guide.

Mechanistic Rationale: Controlling the Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected, co-catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding these cycles is paramount to optimizing reaction conditions and troubleshooting unexpected outcomes.

A. The Classic Palladium/Copper Co-Catalyzed Mechanism

The synergistic action of palladium and copper allows the reaction to proceed efficiently under mild conditions.[2] The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide, forming a Pd(II) intermediate.

-

Copper Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide species.[6]

-

Transmetalation: The copper acetylide transfers its alkyne group to the palladium(II) complex, regenerating the copper(I) salt and forming a palladium(II)-alkynyl complex. This step is often rate-determining.[5]

-

Reductive Elimination: The palladium(II)-alkynyl complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The dual catalytic cycle of the Sonogashira coupling.

B. Copper-Free Sonogashira Coupling

While effective, the copper co-catalyst can sometimes promote the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[2] Copper-free variants have been developed to circumvent this issue.[7][8] In these systems, a strong base is used to deprotonate the alkyne, which then coordinates directly with the palladium(II) complex, bypassing the need for a copper acetylide intermediate. These reactions often benefit from bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the catalytic cycle.[2][5]

Caption: Catalytic cycle for copper-free Sonogashira coupling.

Core Experimental Parameters: A Scientist's Guide to Optimization

The success of the Sonogashira coupling on (3,6-Dibromopyridin-2-yl)methanol hinges on the judicious selection of several key parameters.

| Parameter | Selection & Rationale | Impact on Outcome |

| Palladium Precatalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%) : Robust, commercially available, and effective for many aryl bromides.[3][5] Pd(OAc)₂/Ligand : Allows for in situ generation of the active Pd(0) species, offering flexibility in ligand choice.[5] | Catalyst choice affects reaction rate and efficiency. Higher loadings may be needed for less reactive substrates but increase cost and complicate purification. |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) (3-10 mol%) : The most common and effective co-catalyst for activating the terminal alkyne.[3][6] | Essential for the classical mechanism. Its absence necessitates a "copper-free" protocol. Can cause alkyne homocoupling if oxygen is present. |

| Ligand | Triphenylphosphine (PPh₃) : Standard ligand, often part of the precatalyst. Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃) : Can accelerate reductive elimination and are often key for copper-free protocols and coupling of less reactive bromides.[5][7] N-Heterocyclic Carbenes (NHCs) : Highly effective, stable ligands that can promote high catalytic turnover.[2][5] | Ligands stabilize the palladium catalyst and modulate its reactivity. The right ligand can enable lower catalyst loading, lower temperatures, and copper-free conditions. |

| Base | Triethylamine (Et₃N) or DIPEA : Amine bases that often double as the solvent. They neutralize the HBr byproduct and facilitate alkyne deprotonation.[2][3] K₂CO₃ or Cs₂CO₃ : Inorganic bases used in copper-free protocols or when amine bases are incompatible with other functional groups.[2] | The base is critical. Insufficient base will stall the reaction. Amine bases are generally preferred for the classic protocol. |

| Solvent | Anhydrous, Degassed DMF, THF, or Toluene : The reaction is sensitive to oxygen, which can deactivate the catalyst and promote Glaser coupling. Degassing (e.g., via argon bubbling or freeze-pump-thaw cycles) is crucial.[3] | Proper solvent choice ensures solubility of all components and prevents side reactions. |

| Temperature | Room Temperature to 80 °C : The required temperature is substrate-dependent. More reactive alkynes and aryl iodides may react at room temperature, while aryl bromides often require heating.[3] | Higher temperatures increase reaction rates but can also lead to catalyst decomposition (palladium black) or side reactions. |

| Stoichiometry | Mono-alkynylation : Use a slight excess of the dibromopyridine (1.0 eq) relative to the alkyne (0.9 eq) or a slight excess of alkyne (1.1-1.2 eq) with careful monitoring to stop the reaction after mono-substitution. Di-alkynylation : Use a clear excess of the terminal alkyne (>2.2 eq) to drive the reaction to completion.[3] | This is the primary control for achieving selective mono- versus di-substitution on the dibromopyridine substrate. |

Regioselectivity Note: For 3,6-dibromopyridine derivatives, the C-6 position is ortho to the nitrogen, making it more electron-deficient and sterically hindered. The C-3 position is meta to the nitrogen. Generally, oxidative addition is favored at the more electron-deficient site.[5] Therefore, mono-alkynylation is expected to preferentially occur at the C-6 position. However, the directing effect of the C-2 hydroxymethyl group and steric factors can influence this outcome, and experimental verification is always recommended.

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood under an inert atmosphere. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Selective Mono-alkynylation of (3,6-Dibromopyridin-2-yl)methanol

This protocol aims for the selective substitution of a single bromine atom, likely at the more reactive position.

Materials:

-

(3,6-Dibromopyridin-2-yl)methanol (1.0 eq)

-

Terminal Alkyne (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

-

Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add (3,6-Dibromopyridin-2-yl)methanol, PdCl₂(PPh₃)₂, and CuI.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by triethylamine.

-

Degassing: Stir the resulting suspension and degas the mixture by bubbling argon through it for 15-20 minutes.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe.

-

Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction should be stopped upon consumption of the starting material and before significant formation of the di-substituted product is observed.

-

Workup:

-

Cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-alkynylated product.

Protocol 2: Di-alkynylation of (3,6-Dibromopyridin-2-yl)methanol

This protocol is designed for the exhaustive substitution of both bromine atoms.

Materials:

-

(3,6-Dibromopyridin-2-yl)methanol (1.0 eq)

-

Terminal Alkyne (2.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (Et₃N) (4.0 eq)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

-

Setup and Inerting: Follow steps 1-3 from Protocol 1, adjusting the quantities of reagents as listed above.

-

Degassing: Degas the mixture as described in Protocol 1.

-

Alkyne Addition: Add the terminal alkyne (2.5 eq) to the reaction mixture.

-

Reaction: Heat the reaction to a higher temperature of 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the mono-alkynylated intermediate and starting material.[3]

-

Workup and Purification: Follow the workup and purification steps (8 and 9) as described in Protocol 1 to isolate the pure di-alkynylated product.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system (oxygen contamination). 3. Insufficient base. 4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a different precatalyst/ligand system. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Add an additional equivalent of base. 4. Incrementally increase the reaction temperature by 10 °C. |

| Formation of Alkyne Dimer (Glaser Coupling) | 1. Presence of oxygen in the reaction vessel. 2. High concentration of copper co-catalyst. | 1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). 2. Reduce the loading of CuI. 3. Switch to a copper-free protocol.[2] |

| Catalyst Decomposition (Palladium Black) | 1. Reaction temperature is too high. 2. Ligand dissociation or degradation. | 1. Lower the reaction temperature. 2. Increase the ligand-to-palladium ratio or switch to a more robust ligand (e.g., an NHC). |

| Poor Selectivity (Mixture of Mono/Di Products) | 1. In Protocol 1, reaction time is too long or temperature is too high. 2. Incorrect stoichiometry. | 1. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Carefully re-verify the stoichiometry of the alkyne relative to the dibromopyridine. |

Conclusion

The Sonogashira coupling of (3,6-Dibromopyridin-2-yl)methanol is a highly effective strategy for creating structurally diverse pyridine derivatives. By carefully controlling the reaction parameters—particularly stoichiometry, catalyst system, and reaction time—researchers can achieve either selective mono-alkynylation or exhaustive di-alkynylation. The protocols and insights provided in this guide offer a robust starting point for scientists aiming to leverage this powerful cross-coupling reaction in their synthetic campaigns, accelerating the discovery of new pharmaceuticals and advanced materials.

References

- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv

- Sonogashira Coupling. Chemistry LibreTexts.

- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.

- Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine. Benchchem.

- Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.

- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.

- Sonogashira coupling. Wikipedia.

- Sonogashira Coupling. Organic Chemistry Portal.

- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.

- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC - NIH.

- Effect of ligands on modified Sonogashira coupling of 5 with 6a a.

- Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds. Academia.edu.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic

- Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a].

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

Sources

- 1. citedrive.com [citedrive.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of (3,6-Dibromopyridin-2-yl)methanol

Introduction: Strategic C-N Bond Formation in Pyridine Scaffolds

The pyridine ring is a cornerstone motif in medicinal chemistry and drug development, with a significant number of FDA-approved drugs featuring this heterocycle.[1] The targeted functionalization of the pyridine core is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a powerful tool for the synthesis of arylamines.[2][3][4] This reaction is particularly valuable for its broad substrate scope and functional group tolerance, enabling the coupling of a wide array of amines with aryl and heteroaryl halides.[2]

This application note provides a detailed guide for the Buchwald-Hartwig amination of (3,6-Dibromopyridin-2-yl)methanol, a substrate of interest for the synthesis of diversely substituted aminopyridines. The presence of two bromine atoms on the pyridine ring offers the potential for selective mono- or di-amination, allowing for the generation of a library of compounds from a single starting material. Furthermore, the hydroxymethyl group at the 2-position introduces a key functional handle for further synthetic transformations. This guide will delve into the critical parameters of the reaction, including the choice of catalyst, ligand, base, and solvent, and provide a detailed experimental protocol for achieving selective mono-amination.

Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the aminated product.

The efficiency and selectivity of this cycle are highly dependent on the nature of the ligands coordinated to the palladium center, as well as the choice of base and solvent.[5]

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Considerations for the Amination of (3,6-Dibromopyridin-2-yl)methanol

Regioselectivity

For a di-substituted substrate like (3,6-Dibromopyridin-2-yl)methanol, controlling the regioselectivity of the amination is crucial. The relative reactivity of the two bromine atoms is influenced by both steric and electronic factors. Generally, the bromine at the 6-position is expected to be more sterically hindered due to the adjacent hydroxymethyl group at the 2-position. Electronically, the pyridine nitrogen influences the electron density at the different positions. In many cases of dihalopyridines, selective mono-amination can be achieved by carefully controlling the reaction conditions, such as temperature and reaction time, and by using a 1:1 stoichiometry of the amine.[6][7][8] For the synthesis of a mono-aminated product, it is generally advisable to use a slight excess of the dibromopyridine substrate relative to the amine.

The Role of the Hydroxymethyl Group

The presence of a free hydroxyl group can potentially complicate the reaction. It can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations, leading to the formation of an alkoxide that might coordinate to the palladium catalyst and inhibit its activity. However, with a careful choice of base and reaction conditions, the amination can often be performed without the need for protecting the hydroxyl group. Weaker bases like potassium carbonate or cesium carbonate are often preferred in such cases to minimize side reactions.[3] If catalyst inhibition or side reactions are observed, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether may be necessary.

Experimental Protocol: Selective Mono-amination of (3,6-Dibromopyridin-2-yl)methanol

This protocol provides a starting point for the selective mono-amination of (3,6-Dibromopyridin-2-yl)methanol with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine substrates.

Materials and Reagents

-

(3,6-Dibromopyridin-2-yl)methanol

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G3

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Reaction Setup Workflow

Figure 2. A workflow diagram for the Buchwald-Hartwig amination setup.

Step-by-Step Procedure

-

Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add (3,6-Dibromopyridin-2-yl)methanol (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Establishing an Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

-

Addition of Reagents: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1-0.2 M) via syringe. Then, add the amine (1.1-1.2 equiv for mono-amination) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.

Data Presentation: Key Reaction Parameters

The optimal reaction conditions can vary depending on the specific amine used. The following table provides a starting point for optimization.

| Parameter | Recommended Range | Rationale |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective palladium sources. |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination.[5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Weaker bases are preferred to minimize potential side reactions with the hydroxymethyl group.[3] |

| Solvent | 1,4-Dioxane, Toluene | Aprotic solvents that are commonly used and effective for this transformation. |

| Temperature | 80 - 110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |

| Amine Stoichiometry | 1.1 - 1.2 equivalents | A slight excess of the amine is used to ensure complete conversion of the limiting reagent for mono-amination. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere. Consider using a pre-formed catalyst. |

| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |

| Formation of di-aminated product | Excess amine or prolonged reaction time | Use a strict 1:1.1 to 1:1.2 ratio of the dibromopyridine to the amine. Monitor the reaction closely and stop it once the mono-aminated product is maximized. |

| Hydrodehalogenation (loss of bromine) | Inefficient catalyst system or high temperature | Screen different ligands and bases. Lowering the reaction temperature may also help. |